molecular formula C23H18O6 B1372162 1-Methoxy-2-acetyl-3,5-dibenzoyloxy-benzene CAS No. 126381-85-9

1-Methoxy-2-acetyl-3,5-dibenzoyloxy-benzene

Cat. No. B1372162
CAS RN: 126381-85-9
M. Wt: 390.4 g/mol
InChI Key: PXWWNDCAEQROPL-UHFFFAOYSA-N
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Description

1-Methoxy-2-acetyl-3,5-dibenzoyloxy-benzene is a chemical compound with the molecular formula C23H18O6 . It is also known by other names such as 4-Acetyl-5-methoxy-1,3-phenylenedibenzoate and (4-Acetyl-3-benzoyloxy-5-methoxy-phenyl) benzoate .


Molecular Structure Analysis

The molecular structure of 1-Methoxy-2-acetyl-3,5-dibenzoyloxy-benzene consists of 23 carbon atoms, 18 hydrogen atoms, and 6 oxygen atoms . The molecular weight of this compound is approximately 390.4 g/mol.

Scientific Research Applications

Spectroscopic and Quantum Chemical Analysis

  • Study on Related Compounds: A related compound, 1-acetyl-3-methyl-4-[3-methoxy-4-(4-methylbenzoxy)benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one, was synthesized and studied using spectroscopic methods and quantum chemical calculations. This study provided insights into its molecular structure, vibrational frequencies, and other chemical properties (Gökce et al., 2014).

Biological Activities

  • Fungicidal and Insecticidal Activities: A study explored the synthesis of pyrazoline derivatives, including compounds similar to 1-Methoxy-2-acetyl-3,5-dibenzoyloxy-benzene, for fungicidal and insecticidal activities. The research found significant biological activities in these compounds (Zhao et al., 2008).

Polymer Research

  • Electrosynthesis and Characterization: Research on polymers derived from similar compounds, such as 1-methoxy-4-ethoxybenzene, provided insights into their solubility, molecular structure, and electrical conductivities. This is relevant for developing new materials with specific properties (Moustafid et al., 1991).

Antidepressant Drug Research

  • 5-HT1A Receptor Affinity: A study on benzo[b]thiophene derivatives, structurally related to 1-Methoxy-2-acetyl-3,5-dibenzoyloxy-benzene, showed promising results as dual antidepressant drugs, influencing 5-HT1A receptor affinity and serotonin reuptake inhibition (Orus et al., 2002).

Synthesis and Application in Chemistry

  • Hyperbranched Polyesters: Research on hyperbranched polyesters using compounds like 3,5-Bis(trimethylsiloxy)benzoyl chloride showed the ability to modify end groups, influencing solubilities and glass-transition temperatures (Kricheldorf et al., 1999).

properties

IUPAC Name

(4-acetyl-3-benzoyloxy-5-methoxyphenyl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O6/c1-15(24)21-19(27-2)13-18(28-22(25)16-9-5-3-6-10-16)14-20(21)29-23(26)17-11-7-4-8-12-17/h3-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWWNDCAEQROPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methoxy-2-acetyl-3,5-dibenzoyloxy-benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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